(2,3,5-Trimethylphenoxy)essigsäure

Übersicht

Beschreibung

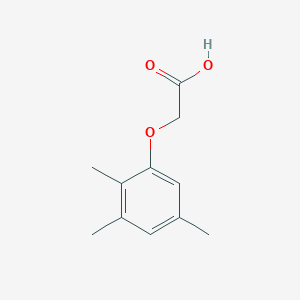

(2,3,5-Trimethylphenoxy)acetic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of phenoxyacetic acid, characterized by the presence of three methyl groups attached to the phenyl ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, (2,3,5-Trimethylphenoxy)acetic acid serves as a building block for synthesizing other compounds. Its reactivity allows it to participate in various chemical reactions:

- Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction: Reduction reactions can yield alcohols when treated with lithium aluminum hydride.

- Substitution Reactions: The phenoxy group can be replaced by other nucleophiles under suitable conditions.

Biological Research

Research has indicated that (2,3,5-Trimethylphenoxy)acetic acid may exhibit biological activities that could be harnessed for therapeutic purposes:

- Potential Therapeutic Properties: Investigated for its role in drug synthesis and as a precursor in pharmaceuticals. Studies have explored its interaction with biomolecules and potential effects on various biological pathways .

- Herbicidal Activity: In agriculture, it acts as a herbicide by inhibiting specific enzymes in target weeds, thereby controlling unwanted vegetation.

Industrial Applications

The compound is also utilized in the production of agrochemicals such as herbicides and pesticides. Its structural characteristics allow it to be effective against a range of plant species while minimizing impact on desirable crops.

Case Study 1: Herbicidal Efficacy

A study demonstrated that (2,3,5-Trimethylphenoxy)acetic acid effectively inhibited the growth of specific weed species by targeting their metabolic pathways. The compound was found to significantly reduce biomass accumulation when applied at certain concentrations.

Research into the biological activity of phenoxy derivatives has highlighted the potential of (2,3,5-Trimethylphenoxy)acetic acid as a lead compound for developing new therapeutic agents. Its structural similarities to known drugs suggest avenues for modifying its properties to enhance efficacy against diseases such as cancer and neurodegenerative disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5-Trimethylphenoxy)acetic acid typically involves the reaction of 2,3,5-trimethylphenol with sodium hydroxide in butanone, followed by the addition of bromoacetic acid. The reaction is carried out at 50°C for a total of 5 hours .

Industrial Production Methods

While specific industrial production methods for (2,3,5-Trimethylphenoxy)acetic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2,3,5-Trimethylphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenoxyacetic acids.

Wirkmechanismus

The mechanism of action of (2,3,5-Trimethylphenoxy)acetic acid involves its interaction with specific molecular targets, leading to various biological effects. For instance, in agricultural applications, it acts as a herbicide by inhibiting essential enzymes in weeds, leading to their death. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenoxyacetic acid: The parent compound, widely used in herbicides.

2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar structure but different substituents.

2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.

Uniqueness

(2,3,5-Trimethylphenoxy)acetic acid is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs .

Biologische Aktivität

(2,3,5-Trimethylphenoxy)acetic acid is an organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields including pharmacology and agriculture.

Chemical Structure and Properties

(2,3,5-Trimethylphenoxy)acetic acid features a phenoxy group attached to an acetic acid moiety with three methyl groups located at the 2, 3, and 5 positions of the phenyl ring. This unique arrangement contributes to its lipophilicity and influences its biological activity. The presence of methyl groups enhances its reactivity and interaction with biological systems, making it a subject of interest in both medicinal chemistry and agricultural research.

1. Antioxidant Properties

Research indicates that (2,3,5-Trimethylphenoxy)acetic acid exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders.

2. Plant Growth Regulation

The compound has been studied for its role as a plant growth regulator. It influences several physiological processes in plants, such as cell division and elongation. Its application in agriculture could enhance crop yields by promoting healthier plant growth.

3. Antimicrobial Activity

Preliminary studies suggest that (2,3,5-Trimethylphenoxy)acetic acid possesses antimicrobial properties against certain bacteria and fungi. This activity positions it as a potential candidate for developing new antimicrobial agents in both agricultural and medical applications.

The mechanism of action of (2,3,5-Trimethylphenoxy)acetic acid involves interactions with specific molecular targets within biological systems. In agricultural contexts, it acts as a herbicide by inhibiting key enzymes in target weeds, leading to their death. The exact pathways may vary based on the application but often involve disruption of metabolic processes essential for growth .

Comparative Analysis with Similar Compounds

A comparison with related compounds reveals distinct biological profiles:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Phenoxyacetic Acid | Parent compound | Widely used in herbicides |

| 2,4-Dichlorophenoxyacetic Acid | Chlorine substituents | Known herbicide with different action mechanism |

| 2-Methylphenoxyacetic Acid | One methyl group | Less lipophilic than (2,3,5-trimethyl) |

| 2,4-Dimethylphenoxyacetic Acid | Two methyl groups | Different biological activity profile |

The unique arrangement of methyl groups in (2,3,5-Trimethylphenoxy)acetic acid enhances its lipophilicity compared to these similar compounds, which may contribute to its effectiveness as a plant growth regulator and therapeutic agent.

Case Study: Antioxidant Activity

In a study assessing the antioxidant capacity of various compounds, (2,3,5-Trimethylphenoxy)acetic acid was found to significantly reduce oxidative stress markers in cultured cells. This suggests potential therapeutic applications in conditions characterized by oxidative damage .

Case Study: Plant Growth Regulation

Field trials demonstrated that applying (2,3,5-Trimethylphenoxy)acetic acid improved growth parameters such as height and biomass in treated crops compared to control groups. These findings support its use as an effective plant growth regulator.

Eigenschaften

IUPAC Name |

2-(2,3,5-trimethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-4-8(2)9(3)10(5-7)14-6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRBIDSSNNIVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277411 | |

| Record name | (2,3,5-TRIMETHYLPHENOXY)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74592-71-5 | |

| Record name | NSC2268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,3,5-TRIMETHYLPHENOXY)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.